![molecular formula C19H24O5 B1214113 4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol CAS No. 408324-00-5](/img/structure/B1214113.png)
4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step processes that can include functional group transformations, coupling reactions, and regioselective demethylation. For instance, Akbaba et al. (2010) reported the synthesis of a naturally occurring dibromo compound through a five-step process with an overall yield of 34%, highlighting the challenges and methodologies in synthesizing complex organic structures (Akbaba et al., 2010).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their reactivity, properties, and potential applications. Techniques like X-ray diffraction and NMR spectroscopy are typically employed to elucidate structures. Kurian et al. (2013) utilized microwave irradiation technique for the synthesis of an azine moiety and confirmed its structure through IR and mass spectroscopy, demonstrating the approaches used in molecular structure determination (Kurian et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving organic compounds can be influenced by their functional groups, molecular geometry, and electronic structure. For example, the study on the conversion of 1,4-diketones into para-disubstituted benzenes by Ziffle et al. (2010) illustrates the type of chemical transformations that similar complex molecules might undergo, including cycloadditions and metathesis reactions (Ziffle et al., 2010).
Physical Properties Analysis
The physical properties of organic molecules, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. Studies on similar compounds provide insights into how specific functional groups and molecular arrangements affect these properties. For instance, the investigation into the solid-state polymerization and crystal structures by Mochizuki et al. (2000) sheds light on how molecular arrangements in the solid state can impact the material's physical properties (Mochizuki et al., 2000).
Chemical Properties Analysis
The chemical properties of organic compounds, including reactivity, stability, and interaction with other molecules, are key to their application in material science, pharmaceuticals, and other fields. The study on multicolored electrochromic copolymers by Ouyang et al. (2011) exemplifies the investigation into the electrochemical and optical properties of complex organic molecules, which could be similar to the chemical properties analysis of the compound (Ouyang et al., 2011).
科学的研究の応用
Synthesis and Biological Activities
The regioselective oxidative coupling of 4-hydroxystilbenes, such as resveratrol, leads to the synthesis of compounds like ε-viniferin, which possess various types of biological activities (Sako, Hosokawa, Ito, & Iinuma, 2004). This process demonstrates the potential for creating bioactive dimers from simpler phenolic compounds, which could extend to the synthesis and application of the compound , given its structural features.
Precursors for Advanced Materials
Compounds with specific functional groups are valuable as precursors for advanced materials. For example, polyurethanes containing novel functionalities show promise for piezoelectric device applications due to their acceptable piezoelectric coefficients and thermal stability (Lee & Park, 2001). Similarly, the compound , with its dihydroxy and phenyl groups, may serve as a precursor for materials with special electrical, optical, or mechanical properties.
Inhibition Mechanisms for Drug Discovery
The study of compounds for their inhibition mechanisms against specific enzymes is crucial for drug discovery. For example, the inhibition mechanism of 4-(4-Hydroxyphenethyl)benzene-1,2-diol against Helicobacter pylori urease highlights its potential as a lead compound for the development of treatments for gastritis and peptic ulcer (Zhu-ping, 2012). This suggests that compounds with similar functional groups and configurations might also be explored for their biological activities and potential therapeutic applications.
Liquid-Crystalline Properties for Advanced Applications
The synthesis and phase behavior of polymers and copolymers based on specific dihydroxy and phenyl-substituted compounds indicate their potential for creating materials with unique properties, such as hexagonal columnar mesophases (Percec, Zuber, Cheng, & Zhang, 1992). These materials are of interest for a range of technologies, including displays and photovoltaic cells.
作用機序
Target of Action
It is known that similar compounds with hydroxyl groups have antioxidant properties .
Mode of Action
Compounds with similar structures are known to exhibit antioxidant activity by scavenging free radicals . The hydroxyl groups in these compounds play a crucial role in their antioxidant activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect its antioxidant activity.
特性
IUPAC Name |
4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c20-15-6-1-13(2-7-15)3-8-16(21)12-17(22)9-4-14-5-10-18(23)19(24)11-14/h1-2,5-7,10-11,16-17,20-24H,3-4,8-9,12H2/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTITIJKWVRJMS-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@H](C[C@@H](CCC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Diarylheptanoid 1 exert its antiadipogenic effects?
A1: The research demonstrates that Diarylheptanoid 1 influences several metabolic pathways crucial for adipocyte differentiation and lipid accumulation. [] Specifically, it modulates 14 metabolites involved in the TCA cycle, glycolysis, amino acid metabolism, and purine catabolism. [] This modulation ultimately impacts energy metabolism, lipogenesis (fat production), and lipolysis (fat breakdown) within adipocytes. [] The study also reveals that Diarylheptanoid 1 affects the quantity and degree of unsaturation of long-chain free fatty acids and alters the levels of 171 lipids across 10 lipid classes in adipocytes. [] These findings suggest that Diarylheptanoid 1's antiadipogenic effects stem from its ability to disrupt multiple metabolic processes essential for adipocyte development and function.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-furancarboxamide](/img/structure/B1214030.png)

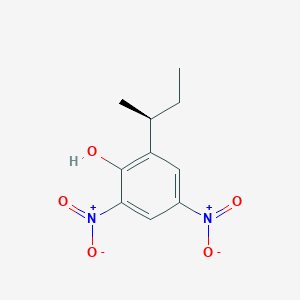
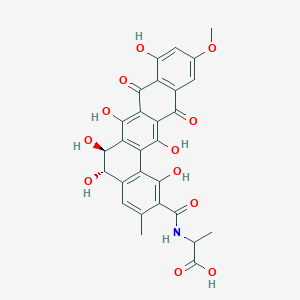
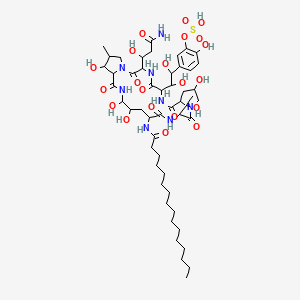


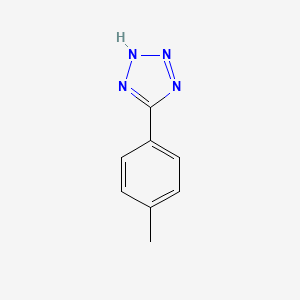
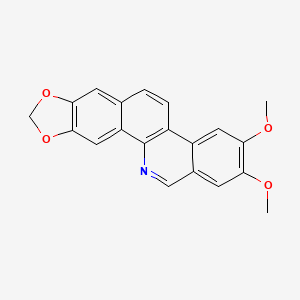
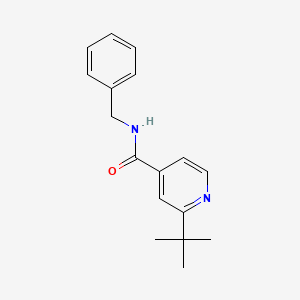

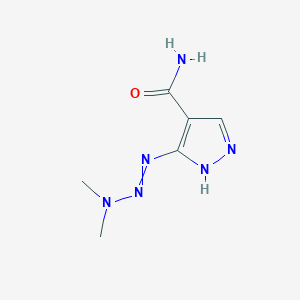
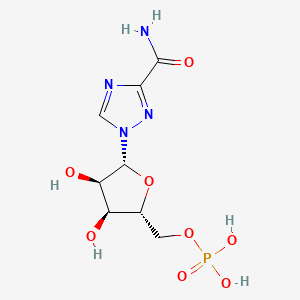
![1-[(6-Chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B1214054.png)